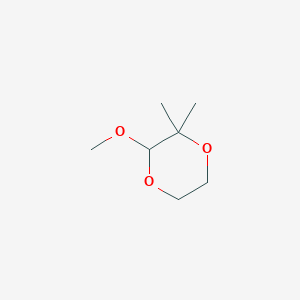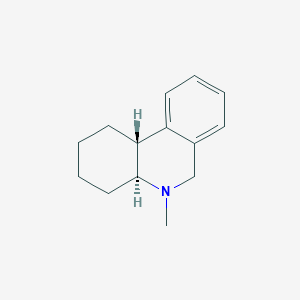
(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine is a complex organic compound with a unique structure that includes multiple stereocenters. This compound is part of the phenanthridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine typically involves multi-step organic reactions. One common method includes the catalytic enantioselective Michael addition-lactonization of enone-acid substrates. This process uses commercially available isothiourea tetramisole as a catalyst to achieve high diastereo- and enantiocontrol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4aS,10bR)-noroxomaritidine: An isoquinoline alkaloid with similar structural features.
Thiopyran analogues: Compounds with sulfur atoms in place of oxygen, showing different selectivity for dopamine receptors.
Uniqueness
(4aS,10bR)-5-Methyl-1,2,3,4,4a,5,6,10b-octahydrophenanthridine is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position
Properties
CAS No. |
62467-47-4 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
(4aS,10bR)-5-methyl-2,3,4,4a,6,10b-hexahydro-1H-phenanthridine |
InChI |
InChI=1S/C14H19N/c1-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-3,6-7,13-14H,4-5,8-10H2,1H3/t13-,14+/m1/s1 |
InChI Key |
DKZPFSIEPSHILE-KGLIPLIRSA-N |
Isomeric SMILES |
CN1CC2=CC=CC=C2[C@@H]3[C@@H]1CCCC3 |
Canonical SMILES |
CN1CC2=CC=CC=C2C3C1CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-acetonitrile](/img/structure/B14521120.png)
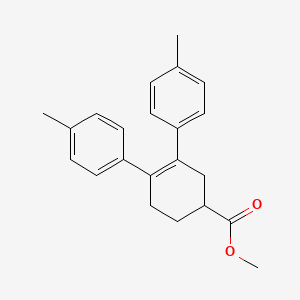
![[(2-Oxo-1-phenylethyl)sulfanyl]acetic acid](/img/structure/B14521140.png)
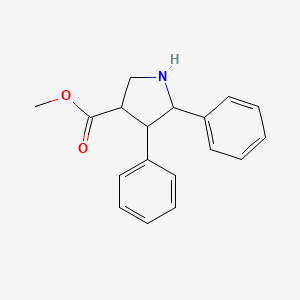
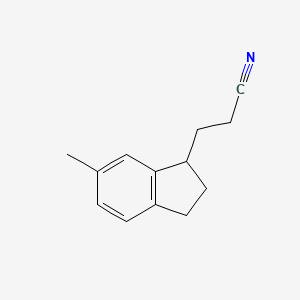
![[Hydroxy(phenoxy)phosphoryl]acetic acid](/img/structure/B14521152.png)
![P-{Anilino[(phenylcarbamoyl)amino]methyl}-N,N'-diphenylphosphonic diamide](/img/structure/B14521154.png)
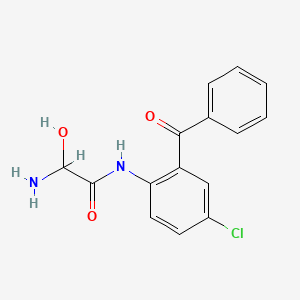

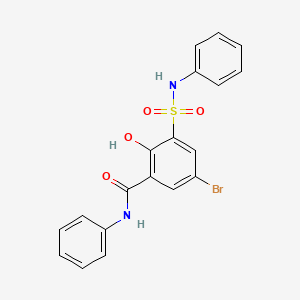
![5-([1,1'-Biphenyl]-4-yl)-1-(4-methoxyphenyl)penta-2,4-dien-1-one](/img/structure/B14521172.png)
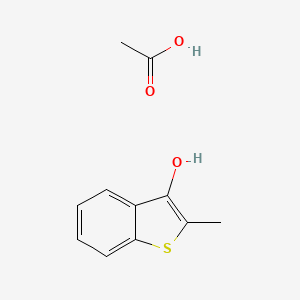
![3-Amino-4-[(E)-(1-anilino-1,3-dioxobutan-2-yl)diazenyl]benzoic acid](/img/structure/B14521197.png)
